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Cat. No.: B602107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxy Fenspiride is a principal phase I metabolite of the anti-inflammatory and

bronchodilator agent, Fenspiride. As a key product of in vivo biotransformation, a

comprehensive understanding of its chemical characteristics, metabolic generation, and

analytical quantification is paramount for a complete pharmacological and toxicological

assessment of the parent drug. This technical guide provides a detailed exploration of 3-
Hydroxy Fenspiride, intended to support research and development activities in the

pharmaceutical sciences.

Chemical Identity and Physicochemical Properties
3-Hydroxy Fenspiride, systematically named 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-

diazaspiro[4.5]decan-2-one, is a hydroxylated derivative of Fenspiride. The introduction of a

hydroxyl group onto the phenyl ring significantly alters the molecule's polarity and potential for

further metabolic conjugation.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Hydroxy Fenspiride
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Property Value Source

Chemical Name

8-[2-(3-Hydroxyphenyl)ethyl]-1-

oxa-3,8-diazaspiro[4.5]decan-

2-one

[1]

Molecular Formula C₁₅H₂₀N₂O₃ [1]

Molecular Weight 276.33 g/mol [1]

CAS Number 441781-23-3 [1]

Appearance Off-white solid

Solubility
Soluble in Methanol and

DMSO

Storage 2-8 °C

Metabolic Pathway and Pharmacokinetics
Fenspiride undergoes extensive metabolism in the body, primarily through phase I

functionalization reactions followed by phase II conjugation. The formation of 3-Hydroxy
Fenspiride is a critical step in the phase I metabolic cascade.

Cytochrome P450-Mediated Hydroxylation
The hydroxylation of the phenyl ring of Fenspiride to form 3-Hydroxy Fenspiride is catalyzed

by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the

liver.[2][3][4] These monooxygenases are responsible for the metabolism of a vast array of

xenobiotics.[2][3][4] While the specific CYP isoenzymes responsible for the 3-hydroxylation of

Fenspiride are not definitively identified in the available literature, CYP3A4 and CYP2D6 are

commonly involved in the metabolism of many drugs and are likely candidates.[2]

The metabolic conversion can be visualized as follows:

Fenspiride Cytochrome P450 Enzymes
(e.g., CYP3A4, CYP2D6)

Hydroxylation 3-Hydroxy Fenspiride Phase II Enzymes
(e.g., UGTs, SULTs)

Conjugation Conjugated Metabolites
(Glucuronides, Sulfates)

Excretion
(Urine, Feces)
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Figure 1: Metabolic pathway of Fenspiride to 3-Hydroxy Fenspiride and subsequent

conjugation.

Following its formation, 3-Hydroxy Fenspiride can undergo phase II conjugation reactions,

such as glucuronidation or sulfation, to form more water-soluble metabolites that are readily

excreted from the body.[5]

Synthesis of 3-Hydroxy Fenspiride
While the primary interest in 3-Hydroxy Fenspiride lies in its role as a metabolite, its chemical

synthesis is crucial for obtaining an analytical standard for quantification and for conducting in-

vitro pharmacological and toxicological studies. A plausible synthetic route can be adapted from

the synthesis of the parent compound, Fenspiride, by utilizing a starting material that already

possesses the 3-hydroxy-phenylethyl moiety.

A general synthetic approach could involve the reaction of 1-oxa-3,8-diazaspiro[4.5]decan-2-

one with a suitably protected 2-(3-hydroxyphenyl)ethyl halide or tosylate, followed by

deprotection. The synthesis of various 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has

been described in the literature, providing a foundation for this synthetic strategy.[6]

Pharmacological Activity and Toxicology
The pharmacological activity of 3-Hydroxy Fenspiride is not as extensively characterized as

that of the parent drug. However, it is a common phenomenon for metabolites to retain some of

the pharmacological activity of the parent compound.[7] Given that the core spirocyclic and

oxazolidinone structures responsible for the anti-inflammatory and bronchodilator effects of

Fenspiride remain intact, it is plausible that 3-Hydroxy Fenspiride exhibits similar, albeit

potentially modified, activities.[8][9][10]

Further in-vitro studies, such as receptor binding assays and functional assays on inflammatory

and respiratory cell models, are necessary to fully elucidate the pharmacological profile of 3-
Hydroxy Fenspiride.[11][12][13][14]

The toxicological profile of 3-Hydroxy Fenspiride is also an area requiring further

investigation. While Fenspiride itself has a known safety profile, the potential for metabolites to
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contribute to adverse effects is an important consideration in drug development.[15][16][17]

Acute toxicity studies and in-vitro cytotoxicity assays using 3-Hydroxy Fenspiride would

provide valuable data.

Analytical Methodologies
The accurate quantification of 3-Hydroxy Fenspiride in biological matrices is essential for

pharmacokinetic and metabolism studies. Due to its expected low concentrations and the

complexity of biological samples, highly sensitive and selective analytical methods are

required.

Sample Preparation
A crucial first step in the analysis of 3-Hydroxy Fenspiride from biological samples like plasma

or urine is the efficient extraction of the analyte and removal of interfering matrix components.

Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent such as acetonitrile

is added to the plasma sample to precipitate proteins.[18][19]

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential

solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is

retained on a solid sorbent while interferences are washed away.[20]

For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase or sulfatase is

often employed prior to extraction to cleave the conjugate and measure the total (free and

conjugated) concentration of 3-Hydroxy Fenspiride.[5]

Chromatographic Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the

analysis of Fenspiride and its metabolites.[5][21][22] Derivatization of the hydroxyl group of 3-
Hydroxy Fenspiride to a more volatile silyl derivative is typically required for GC analysis. The

mass spectrometer provides high selectivity and allows for structural elucidation based on

fragmentation patterns.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold

standard for the quantification of drugs and their metabolites in biological fluids due to its high

sensitivity, selectivity, and throughput.[18][19][23][24] A reversed-phase liquid chromatography

method is typically used to separate 3-Hydroxy Fenspiride from other metabolites and

endogenous compounds, followed by detection using a tandem mass spectrometer operating

in multiple reaction monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS Quantification of 3-Hydroxy Fenspiride in Human Plasma

The following is a representative, generalized protocol. Method development and validation are

essential for specific applications.

Sample Preparation (SPE):

To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled 3-
Hydroxy Fenspiride).

Pre-treat the sample by adding 200 µL of 0.1 M phosphate buffer (pH 6.0).

Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Load the pre-treated sample onto the SPE cartridge.

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

Elute the analyte with 1 mL of 5% formic acid in methanol.

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to ensure separation from Fenspiride and other metabolites.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray ionization (ESI) in positive mode.

MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-Hydroxy
Fenspiride and its internal standard.

Sample Preparation LC-MS/MS Analysis

Plasma Sample +
Internal Standard Solid-Phase Extraction (SPE) Elution Evaporation & Reconstitution Liquid Chromatography

(Separation)
Tandem Mass Spectrometry
(Detection & Quantification) Data Analysis

Click to download full resolution via product page

Figure 2: Workflow for the LC-MS/MS analysis of 3-Hydroxy Fenspiride in plasma.

Conclusion
3-Hydroxy Fenspiride is a significant metabolite of Fenspiride, and its characterization is

integral to a thorough understanding of the parent drug's disposition and effects. This technical

guide has provided a comprehensive overview of its chemical structure, metabolic formation,

and analytical determination. Further research into the specific pharmacological and

toxicological properties of 3-Hydroxy Fenspiride will provide a more complete picture of its

role in the overall therapeutic and safety profile of Fenspiride. The analytical methods outlined

herein provide a robust framework for the accurate quantification of this metabolite in complex

biological matrices, facilitating future research in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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